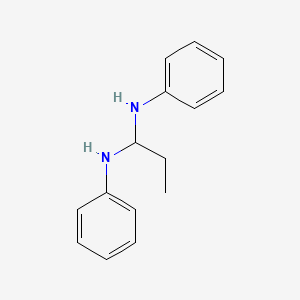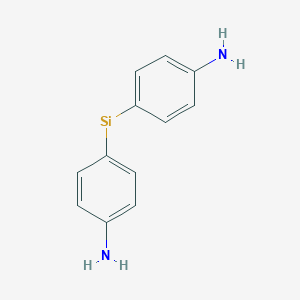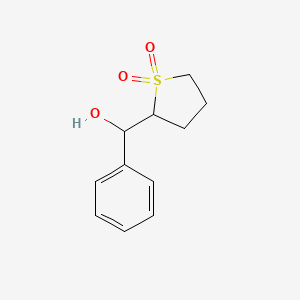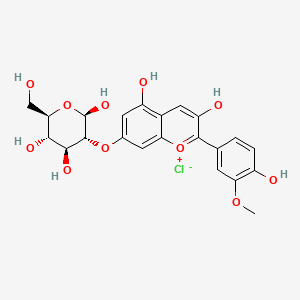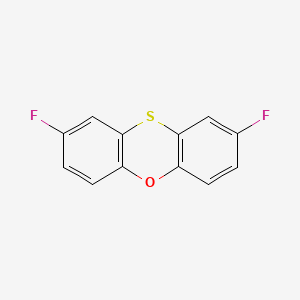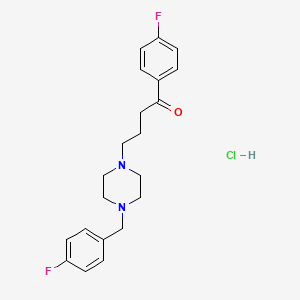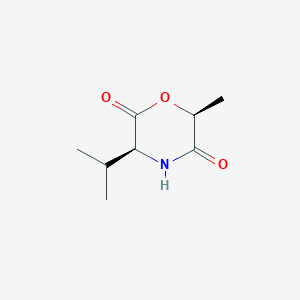
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196. This compound is known for its unique structure, which includes a morpholinedione ring substituted with a methyl group and an isopropyl group. It is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the morpholinedione ring. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6R)-
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6R)-
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6S)-
Uniqueness
The (3S,6S)- stereoisomer of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific spatial arrangement of atoms, which can result in different chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
33427-10-0 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(3S,6S)-6-methyl-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-5(3)7(10)9-6/h4-6H,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
Clave InChI |
CACOEUFPTVKTDQ-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)O1)C(C)C |
SMILES canónico |
CC1C(=O)NC(C(=O)O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


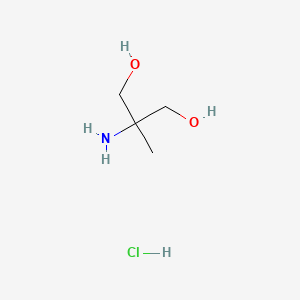
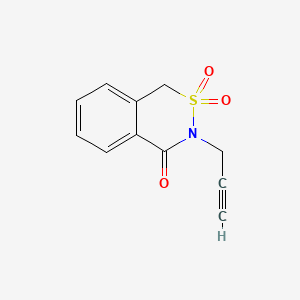
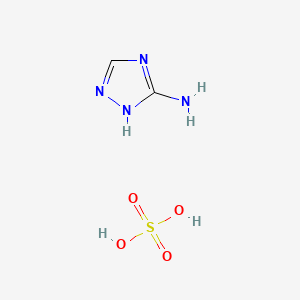
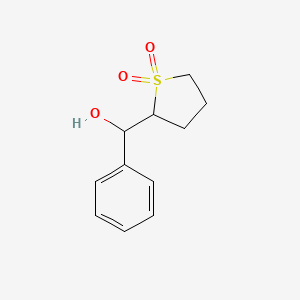
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
